molecular formula C7H9N3S B1303989 Hydrazinecarbothioamide, 2-phenyl- CAS No. 645-48-7

Hydrazinecarbothioamide, 2-phenyl-

Cat. No. B1303989
CAS RN: 645-48-7
M. Wt: 167.23 g/mol
InChI Key: JDXKTOBMLZLCSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives involves the reaction of appropriate precursors such as isothiocyanates, aldehydes, and hydrazine hydrate. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . Similarly, various substituted hydrazinecarbothioamides were synthesized through the condensation of different aromatic aldehydes with hydrazinecarbothioamide precursors . These synthetic routes are crucial for the preparation of ligands that can form complexes with metal ions.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is determined using techniques such as single crystal X-ray diffraction, which reveals the spatial arrangement of atoms within the compound. For example, the crystal structure of a hydrazinecarbothioamide derivative was found to belong to the monoclinic system with P21/c space group, and the structure was stabilized by various hydrogen bonding interactions . The coordination mode of these ligands with metal ions can vary, forming complexes with different stoichiometries and geometries, as seen in the complexes involving Cu(II), Fe(III), Co(III), and Ni(II) .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives undergo various chemical reactions, including complexation with metal ions and cyclization under certain conditions. The ligands can coordinate to metal ions in different modes, such as neutral, monoanion, or bianion, leading to the formation of complexes with distinct properties . Additionally, the ligands can react with metal ions as dibasic acids to yield anionic complexes, which can be used for applications such as the selective extraction of metals from solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are influenced by their molecular structure and the nature of their metal complexes. Spectroscopic methods such as IR, UV-Vis, NMR, and mass spectrometry are employed to characterize these compounds and their complexes . The stability constants of the complexes can be calculated, and their reactivity can be assessed through various bioassays, such as antimicrobial and antioxidant activities . The ligands' ability to form stable complexes with metal ions also allows them to be used as fluorescent probes for the detection of specific metal ions in solutions .

Safety And Hazards

The safety data sheet for 4-Phenyl-3-thiosemicarbazide, a related compound, indicates that it is toxic if swallowed and should be stored locked up . It is recommended for laboratory use only and is not advised for food, drug, pesticide, or biocidal product use .

Future Directions

Hydrazinecarbothioamides are usually used as building blocks with several π-deficient compounds for the synthesis of different heterocycles . Future research may focus on the synthesis of new heterocyclic compounds and their potential applications in various fields .

properties

IUPAC Name

anilinothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXKTOBMLZLCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060948
Record name Hydrazinecarbothioamide, 2-phenyl-
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Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Hydrazinecarbothioamide, 2-phenyl-

CAS RN

645-48-7
Record name Phenylthiosemicarbazide
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Record name 1-Phenylthiosemicarbazide
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Record name 1-Phenyl-3-thiosemicarbazide
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Record name Hydrazinecarbothioamide, 2-phenyl-
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Record name 1-PHENYLTHIOSEMICARBAZIDE
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